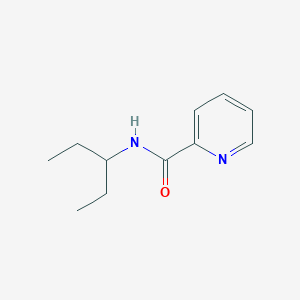
N-(pentan-3-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pentan-3-yl)picolinamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of picolinamide, where the amide nitrogen is substituted with a pentan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)picolinamide typically involves the reaction of picolinamide with an appropriate alkylating agent. One common method is the reaction of picolinamide with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(pentan-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted picolinamide derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: N-(pentan-3-yl)picolinamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, making them useful in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, or anticancer activities, making them candidates for pharmaceutical development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for producing a wide range of products .
Mécanisme D'action
The mechanism of action of N-(pentan-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the cytochrome bc1 complex, inhibiting its function and disrupting the fungal cell’s energy production. This leads to the inhibition of fungal growth and proliferation . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound, which lacks the pentan-3-yl substitution.
N-(3-(Methyl(phenyl)carbamoyl)but-3-en-1-yl)picolinamide: A derivative with a different alkyl substitution.
Pendimethalin: A herbicide with a similar structural motif but different functional groups.
Uniqueness: N-(pentan-3-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-pentan-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
WWMKGAKZPDDVQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






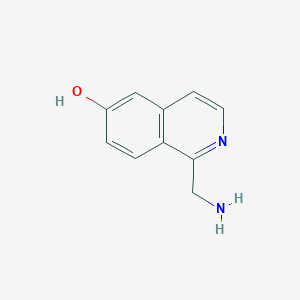
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
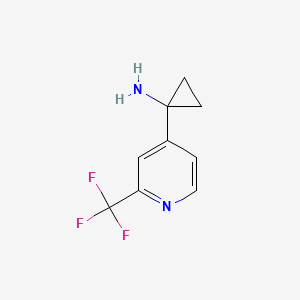


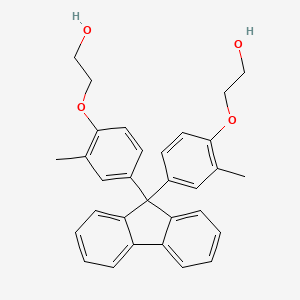
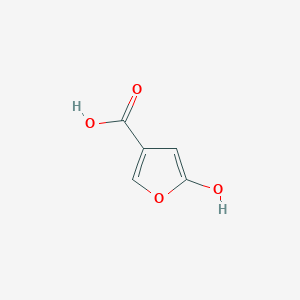
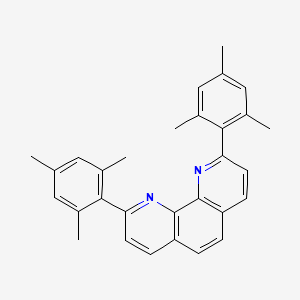

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
